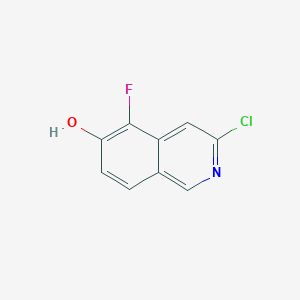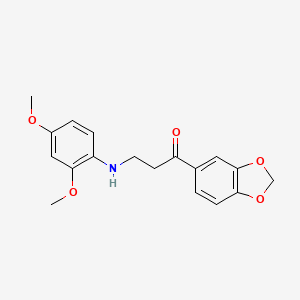
1-(1,3-Benzodioxol-5-yl)-3-(2,4-dimethoxyanilino)-1-propanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1,3-Benzodioxol-5-yl)-3-(2,4-dimethoxyanilino)-1-propanone, commonly referred to as 1,3-BDO, is an organic compound belonging to the class of benzodioxoles. It is a white crystalline solid that is soluble in water and ethanol. It is an important intermediate in the synthesis of various pharmaceuticals, such as antifungal agents, anti-inflammatory drugs, and anticonvulsants. 1,3-BDO is also used as a reagent in organic synthesis and as a catalyst in the production of polymers.
Aplicaciones Científicas De Investigación
Pharmaceutical and Biological Activity
Benzodioxole compounds have been found in various marine and terrestrial natural products and are known for their high pharmaceutical and biological activity. They are used as vulcanization accelerators, antioxidants, plant growth regulators, anti-inflammatory agents, enzyme inhibitors, imaging reagents, fluorescence materials, and electroluminescent devices .
Anti-Tumor Efficiency
Some 1,3-benzodioxole derivatives have been studied for their potential to improve anti-tumor efficiency. The conjugation of arsenical precursors with these derivatives has been a focus of research in this field .
Cancer Cell Cycle Perturbation
Research has been conducted to investigate whether benzodioxole derivatives can induce cell cycle perturbations in liver cancer cells. Flow cytometry analyses have been performed to study this effect .
Cytotoxicity Against Cancer Cells
Novel benzodioxole derivatives have been synthesized and evaluated for their cytotoxicity against cancer cells, such as cervical carcinoma cells. These studies involve various analytical techniques to identify the most potent compounds .
Biological Impacts
The benzodioxole nucleus has been leveraged in drug exploration to create innovative compounds with various biological impacts. These include combating diseases such as schistosomiasis, epilepsy, pain relief, tuberculosis, and demonstrating antimicrobial properties .
Anti-Tumor and Antiparasitic Activity
Natural products containing the benzodioxole subunit, like piperine, have shown potential anti-tumor activity through induction of apoptosis and antiparasitic activity. Compounds with this subunit are expected to contribute to therapeutic innovation due to their broad spectrum of activity .
Propiedades
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-(2,4-dimethoxyanilino)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO5/c1-21-13-4-5-14(17(10-13)22-2)19-8-7-15(20)12-3-6-16-18(9-12)24-11-23-16/h3-6,9-10,19H,7-8,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPYKNMKGEORHTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NCCC(=O)C2=CC3=C(C=C2)OCO3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,3-Benzodioxol-5-yl)-3-(2,4-dimethoxyanilino)-1-propanone | |
CAS RN |
477319-03-2 |
Source


|
| Record name | 1-(1,3-BENZODIOXOL-5-YL)-3-(2,4-DIMETHOXYANILINO)-1-PROPANONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[2-[1-(2-Ethoxyphenyl)tetrazol-5-yl]sulfanylacetyl]amino]-5-methylbenzoic acid](/img/structure/B2903390.png)
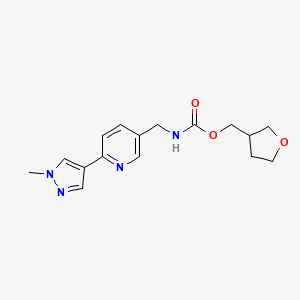
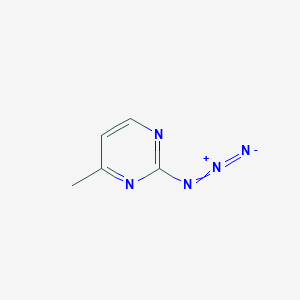
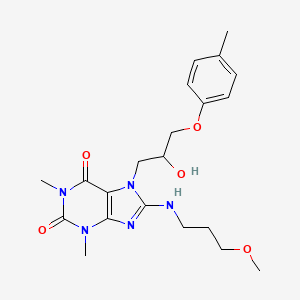
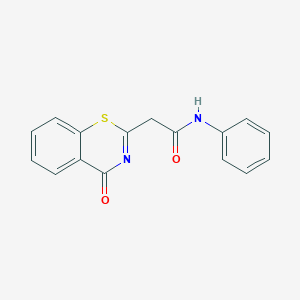
![2-[1-(5-Chloropyrimidin-2-yl)azetidin-3-yl]-6-phenylpyridazin-3-one](/img/structure/B2903401.png)
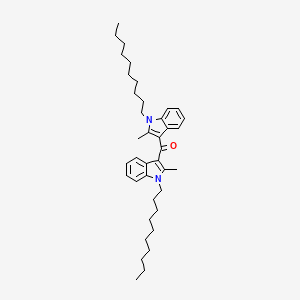
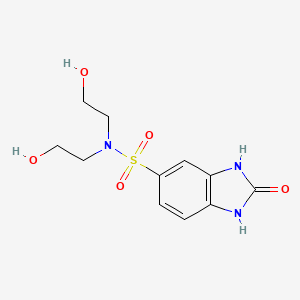
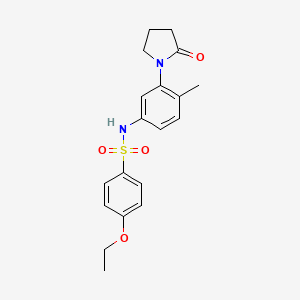
![4-isopropoxy-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2903406.png)
![N-(2-methoxyphenyl)-2-((2-(4-methoxyphenyl)-9-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2903407.png)

